molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2437634
CAS No.: 637323-00-3
M. Wt: 268.38
InChI Key: JJLPSRCJZIELNR-UHFFFAOYSA-N
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Description

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a methyl group and a 2-methylbenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles depending on the electrophile used.

Scientific Research Applications

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: Known for its anticancer and antimicrobial properties.

    Benzothiazole: Used in medicinal chemistry and material science.

    Benzimidazole: A core structure in many biologically active compounds.

Uniqueness

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a thioether group makes it a versatile compound for various applications .

Properties

IUPAC Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLPSRCJZIELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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